Retinal

説明

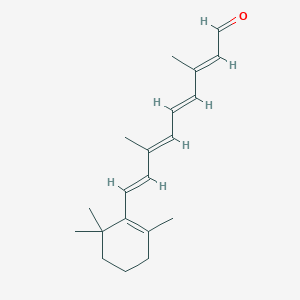

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025998 | |

| Record name | Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116-31-4, 472-86-6, 514-85-2 | |

| Record name | Retinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-cis-Retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 13-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 9-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINAL, ALL-TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 °C | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

All Trans Retinal in Visual System Physiology

Photoreceptor Outer Segment Events

The initial events of the canonical visual cycle, triggered by light absorption, take place within the outer segments of photoreceptor cells annualreviews.orgphotobiology.infonih.gov. These segments contain stacks of membranous discs where visual pigments are located photobiology.info.

Photoisomerization of 11-cis-Retinal (B22103) within Rhodopsin

Vision begins when a photon of light is absorbed by a visual pigment molecule, such as rhodopsin in rods or cone opsins in cones photobiology.infonews-medical.net. Visual pigments are composed of a protein moiety (opsin) covalently bound to the chromophore, 11-cis-retinal annualreviews.orgphotobiology.infonews-medical.net. The absorption of light induces an ultrafast photoisomerization of the 11-cis-retinal chromophore to its all-trans configuration photobiology.infopnas.orgresearchgate.netijabbr.commsu.ru. This change in the chromophore's geometry is the primary photochemical event that initiates the phototransduction cascade, converting light energy into a biochemical signal photobiology.infopnas.orgijabbr.compnas.org.

All-trans-Retinal Release from Opsin

Following photoisomerization, the all-trans-retinal molecule undergoes conformational changes within the opsin binding pocket, leading to the activation of the opsin protein uconn.edu. Subsequently, the covalent Schiff base linkage connecting all-trans-retinal to a lysine (B10760008) residue (Lys296 in bovine rhodopsin) in the opsin is hydrolyzed pnas.orguconn.edunih.govresearchgate.net. This hydrolysis results in the release of all-trans-retinal from the opsin, leaving behind the light-insensitive apo-opsin annualreviews.orgphotobiology.infopnas.orgnih.gov. The release of all-trans-retinal is a necessary step to make the opsin available for regeneration with a fresh molecule of 11-cis-retinal nih.govarvojournals.org.

Reduction to All-trans-Retinol by Retinol (B82714) Dehydrogenases (RDHs)

Upon its release into the photoreceptor outer segment cytoplasm, all-trans-retinal is rapidly reduced to all-trans-retinol photobiology.infonih.govpnas.orgnih.gov. This crucial step is catalyzed by a group of enzymes known as retinol dehydrogenases (RDHs) photobiology.infopnas.orgnih.govpnas.orgmdpi.com. This reduction marks the beginning of the process to recycle the chromophore back to its 11-cis form annualreviews.orgpnas.orgnih.gov.

Specific RDH Isoforms (e.g., RDH8, RDH12)

Several RDH isoforms are involved in the reduction of all-trans-retinal in the retina, with RDH8 and RDH12 being particularly important in photoreceptor cells news-medical.netpnas.orgmdpi.comarvojournals.org. RDH8 is primarily located in the photoreceptor outer segments, while RDH12 is found in the photoreceptor inner segments pnas.orgarvojournals.orgtandfonline.com. These enzymes provide most of the all-trans-retinal reductase activity in the photoreceptors arvojournals.org. Research indicates that RDH8 accounts for a significant portion of this activity pnas.org. While both are involved, studies in mice suggest that RDH8 may play a more dominant role in the clearance of all-trans-retinal in the retina compared to RDH12 pnas.org. However, RDH12 is also considered a key component in clearing free all-trans-retinal, preventing the accumulation of toxic byproducts pnas.orgarvojournals.orgtandfonline.com.

Reduction to All-trans-Retinol by Retinol Dehydrogenases (RDHs)

Interphotoreceptor Space Dynamics

Following photoisomerization, all-trans-retinal is released from the opsin protein in the photoreceptor outer segment. wikipedia.orgphotobiology.info It is then rapidly reduced to all-trans-retinol by all-trans-retinol dehydrogenases in the photoreceptor. wikipedia.orgphotobiology.infonih.gov This conversion to all-trans-retinol is important for its transport and subsequent processing in the RPE. nih.gov The interphotoreceptor space (IPS) is the extracellular matrix located between the photoreceptor outer segments and the RPE. nih.govarvojournals.org This space serves as a conduit for the movement of retinoids between these two cell types. nih.govarvojournals.org

Interphotoreceptor retinoid-binding protein (IRBP), also known as retinol binding protein 3 (RBP3), is a major soluble protein found in the interphotoreceptor matrix. nih.govarvojournals.orgfrontiersin.org IRBP is a specialized lipophilic carrier that plays a significant role in facilitating the transport of retinoids, including all-trans-retinol, through the aqueous environment of the IPS. nih.govfrontiersin.orgnih.govarvojournals.org Retinoids have low aqueous solubility, making carrier proteins like IRBP essential for their efficient movement. nih.gov

IRBP binds to both the all-trans and 11-cis isomers of retinal and retinol. nih.gov It is believed to promote the transfer of all-trans-retinol from photoreceptors to the RPE and 11-cis-retinal from the RPE back to the photoreceptors. nih.govnih.gov While the precise role of IRBP in the visual cycle has been a subject of research, studies in mice lacking IRBP have indicated delayed transfer of retinoids between the RPE and photoreceptors, affecting the regeneration of visual pigments. nih.gov IRBP's ability to bind to the pericellular matrix of cone outer segments and Müller cell villi also suggests a role in the targeted trafficking of retinoids in the cone visual cycle. arvojournals.org

This compound Pigment Epithelium (RPE) Processing

Upon reaching the RPE, all-trans-retinol is taken up by the RPE cells. photobiology.infonih.gov Within the RPE, a series of enzymatic reactions occur to convert all-trans-retinol into 11-cis-retinal. nih.govphotobiology.infonih.gov This processing is critical for regenerating the visual chromophore and sustaining the visual cycle. nih.govnih.gov

The first committed step in the RPE processing of all-trans-retinol is its esterification to form all-trans-retinyl esters. photobiology.infonih.govdtic.mil This reaction is primarily catalyzed by lecithin:retinol acyltransferase (LRAT). photobiology.infonih.govdtic.mil LRAT is a membrane-associated enzyme located in the endoplasmic reticulum of RPE cells. nih.govdtic.mil It catalyzes the transfer of a fatty acid (typically palmitate) from phosphatidylcholine to all-trans-retinol, forming all-trans-retinyl ester. photobiology.infonih.govdtic.milpnas.org

All-trans-retinyl esters serve as the main storage form of retinoids in the eye, accumulating in lipid droplets within the RPE known as retinosomes. photobiology.infonih.govtaylorandfrancis.com This storage is important because vitamin A alcohols and aldehydes can be toxic at high concentrations. nih.gov The formation of this retinyl ester pool is also considered a driving force for subsequent reactions in the visual cycle, as these esters are the required substrate for the isomerization step. photobiology.infonih.gov Research using cultured RPE cells has demonstrated the accumulation of all-trans-retinyl esters upon incubation with all-trans-retinol, and this esterification is inhibited by LRAT inhibitors. nih.govdtic.mil

An example of data demonstrating LRAT activity can be seen in studies using RPE cell homogenates incubated with all-trans-retinol, where the production of all-trans-retinyl esters is observed. nih.govdtic.mil The rate of esterification is dependent on the amount of RPE protein present. dtic.mil

The pivotal step in regenerating the visual chromophore is the isomerization of all-trans-retinyl esters to 11-cis-retinol (B117599). nih.govwikipedia.orgnih.gov This reaction is catalyzed by RPE65, a key enzyme in the visual cycle. nih.govwikipedia.orgnih.gov

RPE65 (this compound Pigment Epithelium-specific 65 kDa protein) is an isomerohydrolase essential for vertebrate vision. nih.govwikipedia.orguniprot.orgresearchgate.net It is primarily located in the endoplasmic reticulum of RPE cells and functions as a chaperone and catalyst for the isomerization of all-trans-retinyl esters to 11-cis-retinol. nih.govuniprot.orgresearchgate.netnih.gov RPE65 specifically binds to all-trans-retinyl esters, making these hydrophobic molecules available for the isomerization reaction. pnas.orgnih.govebi.ac.uk This enzymatic activity is considered the rate-limiting step in the visual cycle. nih.govnih.govresearchgate.net

The reaction catalyzed by RPE65 involves both the cleavage of the ester bond in all-trans-retinyl ester and the isomerization of the all-trans double bond at the C11-C12 position to a cis configuration, yielding 11-cis-retinol and a free fatty acid. wikipedia.orguniprot.orgnih.gov The production of 11-cis-retinol by RPE65 is supported by cellular retinaldehyde-binding protein (CRALBP), which binds to 11-cis-retinoids and helps prevent product inhibition of RPE65. nih.govresearchgate.net

Studies have shown that mutations in the RPE65 gene can lead to severe this compound diseases, such as Leber congenital amaurosis, due to the disruption of the visual cycle and the inability to regenerate 11-cis-retinal. wikipedia.orgpnas.org

The precise chemical mechanism by which RPE65 catalyzes the isomerization of all-trans-retinyl esters is complex and has been the subject of ongoing research. Current hypotheses propose that the reaction involves a concerted ester cleavage and double-bond isomerization. pnas.orgpnas.org A prominent mechanistic hypothesis suggests the formation of a carbocation intermediate. pnas.orgpnas.orgnih.govwikipedia.org

In this proposed mechanism, RPE65, potentially assisted by an Fe(II) cofactor, facilitates the O-alkyl cleavage of the ester bond in the all-trans-retinyl ester. pnas.orgwikipedia.org This cleavage is thought to generate a carbocation intermediate on the retinyl moiety. pnas.orgnih.govwikipedia.org The conjugated polyene chain of the retinoid can stabilize this carbocation through delocalization of the positive charge. nih.govwikipedia.org This delocalization reduces the bond order along the polyene chain, thereby lowering the activation energy required for the trans-to-cis isomerization around the C11-C12 double bond. wikipedia.org

Another proposed mechanism involves a radical cation intermediate, also arising from oxidative conditions and stabilized by the polyene chain. pnas.orgnih.govresearchgate.net Experimental evidence, including studies using labeled retinoids and analysis of RPE65 activity, has contributed to the understanding and refinement of these mechanistic hypotheses. nih.gov

Data related to RPE65 activity often involves measuring the production of 11-cis-retinol from all-trans-retinyl esters in in vitro assays using RPE homogenates or purified RPE65. nih.govpnas.orgnih.gov Inhibition studies with specific compounds can also provide insights into the enzyme's mechanism. pnas.orgresearchgate.net

Here is a representation of typical data that might be presented in research studies on LRAT and RPE65 activity:

| Enzyme | Substrate | Product | Cell/Tissue Source | Key Finding |

| LRAT | All-trans-Retinol | All-trans-Retinyl Ester | Cultured Human iPS-RPE | Synthesized up to 2942 ± 551 pmol/mg protein. nih.gov |

| LRAT | All-trans-Retinol | All-trans-Retinyl Ester | ARPE-19 cells | Esterification is protein-dependent. dtic.mil |

| RPE65 | All-trans-Retinyl Ester | 11-cis-Retinol | Bovine RPE membranes | Essential for 11-cis-retinol biosynthesis. pnas.org |

| RPE65 | All-trans-Retinyl Palmitate | 11-cis-Retinol | Wild-type mouse RPE | Shows isomerase activity. nih.gov |

Oxidation of 11-cis-Retinol to 11-cis-Retinal by 11-cis-Retinol Dehydrogenases (11cRDHs)

The final enzymatic step in the regeneration of 11-cis-retinal within the canonical RPE visual cycle involves the oxidation of 11-cis-retinol to 11-cis-retinal. This reaction is catalyzed by a group of enzymes known as 11-cis-retinol dehydrogenases (11cRDHs) biologists.comnih.govresearchgate.net. These enzymes are crucial for providing the chromophore necessary for the regeneration of functional visual pigments.

Several members of the short-chain dehydrogenase/reductase (SDR) superfamily function as 11cRDHs. RDH5 is a prominent 11cRDH found abundantly in the RPE and plays a key role in this oxidative step nih.govnih.govnih.govarvojournals.org. Another enzyme, RDH10, has also demonstrated 11-cis-retinol dehydrogenase activity and may contribute to 11-cis-retinal synthesis, potentially compensating for the loss of RDH5 function in certain conditions nih.govnih.govarvojournals.org.

These 11cRDHs are typically membrane-bound proteins, with RDH5 primarily localized to the smooth endoplasmic reticulum in RPE cells biologists.com. The oxidation reaction commonly utilizes NAD+ as a cofactor, although some enzymes like RDH10 can also use NADP+, albeit often with lower efficiency in vitro nih.govarvojournals.org. The cellular retinaldehyde-binding protein (CRALBP), which binds 11-cis-retinoids, is thought to interact with 11cRDHs, potentially facilitating the presentation of 11-cis-retinol as a substrate and directing retinoid flow through the visual cycle nih.govarvojournals.org.

Delivery of 11-cis-Retinal for Visual Pigment Regeneration

Following its synthesis in the RPE or Müller cells, 11-cis-retinal must be efficiently transported to the outer segments of photoreceptor cells (rods and cones) to regenerate visual pigments nih.govoculogenetica.comresearchgate.netresearchgate.netnih.govnih.gov. This transport occurs across the interphotoreceptor matrix (IPM), the extracellular space between the RPE and the photoreceptors.

The interphotoreceptor retinoid-binding protein (IRBP) is a major soluble protein in the IPM and is believed to play a significant role in facilitating the movement of retinoids, including 11-cis-retinal, through this space oculogenetica.comresearchgate.netresearchgate.netnih.govarvojournals.orgbioscientifica.com. IRBP is thought to protect the hydrophobic retinoids during their transit and ensure their delivery to the appropriate cell types.

Upon reaching the photoreceptor outer segment, 11-cis-retinal enters the cell and binds to apo-opsin (the protein part of the visual pigment without the chromophore) to regenerate the functional visual pigment oculogenetica.comresearchgate.netannualreviews.org. The opsin itself acts as a sink, effectively pulling 11-cis-retinal into the photoreceptor and driving the regeneration process pnas.org. CRALBP, present in Müller cells and RPE, may also play a role in binding and making 11-cis-retinal available for transport or utilization nih.govnih.govarvojournals.orgpnas.orgphotobiology.info.

Non-Canonical Visual Cycle Pathways Involving All-trans-Retinal

While the RPE visual cycle is the primary pathway for regenerating 11-cis-retinal for rods and contributes to cone pigment regeneration, alternative, non-canonical pathways exist within the neural retina oculogenetica.comannualreviews.orgphotobiology.infonih.govfrontiersin.organnualreviews.org. These pathways are particularly important for supporting the high metabolic demands of cones, which function in bright light and require rapid visual pigment regeneration nih.govannualreviews.orgphotobiology.infonih.govpnas.org. All-trans-retinal, generated upon light exposure in cones, is a key intermediate in these pathways.

In the non-canonical visual cycle, all-trans-retinal released from bleached cone opsins is first reduced to all-trans-retinol within the cone photoreceptor itself nih.govoculogenetica.comannualreviews.orgphotobiology.infopnas.org. This reduction is efficiently carried out by retinol dehydrogenases (RDHs), such as RDH8, which is highly expressed in cone outer segments pnas.org. The resulting all-trans-retinol is then transported to adjacent Müller glial cells nih.govoculogenetica.comresearchgate.netannualreviews.orgphotobiology.info.

Role of this compound G protein-coupled receptor (RGR) in Light-Dependent Isomerization

The this compound G protein-coupled receptor (RGR) is an opsin-like protein found in the RPE and Müller glial cells nih.govfrontiersin.orgresearchgate.net. Unlike rod and cone opsins that bind 11-cis-retinal and are activated by light-induced isomerization to all-trans-retinal, RGR preferentially binds all-trans-retinal nih.govpnas.orgfrontiersin.orgresearchgate.net. A notable function of RGR is its ability to isomerize bound all-trans-retinal to 11-cis-retinal upon light illumination nih.govnih.govpnas.orgfrontiersin.orgresearchgate.netresearchgate.net.

This light-dependent photoisomerase activity of RGR is thought to contribute to the regeneration of the visual chromophore, particularly under conditions of light exposure nih.govnih.govpnas.orgfrontiersin.orgresearchgate.netresearchgate.net. RGR may supplement the activity of RPE65, the key isomerase in the canonical RPE cycle, or help process excess all-trans-retinal that accumulates during light exposure. RGR has also been shown to convert 13-cis-retinoids to all-trans-retinal, potentially helping to clear these isomers from the retina nih.govpnas.org. The precise physiological contribution and interplay of RGR with other visual cycle enzymes are areas of ongoing research.

Cone-Specific Retinoid Metabolism

Cones exhibit a distinct retinoid metabolism pathway that allows for faster regeneration of their visual pigment, crucial for high acuity vision in bright light nih.govannualreviews.orgphotobiology.infonih.govpnas.org. This cone-specific pathway works in parallel with the canonical RPE cycle and involves a close metabolic partnership with Müller glial cells oculogenetica.comresearchgate.netannualreviews.orgphotobiology.infonih.govfrontiersin.organnualreviews.orgpnas.org.

In this pathway, all-trans-retinol produced in cones is transported to Müller cells, where it is isomerized to 11-cis-retinol nih.govoculogenetica.comresearchgate.netannualreviews.orgphotobiology.info. This 11-cis-retinol is then transported back to the cones nih.govoculogenetica.comresearchgate.netnih.govannualreviews.orgphotobiology.info. Within the cones, the 11-cis-retinol is oxidized to 11-cis-retinal, the chromophore required for cone opsin regeneration nih.govoculogenetica.comnih.govbioscientifica.comannualreviews.orgphotobiology.infopnas.org. While 11-cis-retinol dehydrogenases are implicated in this oxidation, some studies suggest a highly efficient, cone-specific ALOL-coupling reaction that can produce 11-cis-retinal without requiring NADP+ as a cofactor pnas.org. This rapid intrathis compound cycle, supported by Müller glia, provides cones with a dedicated and efficient supply of chromophore, enabling their sustained function in bright light conditions.

Müller Glia Contributions to Retinoid Regeneration

Müller glial cells, the principal glial cells of the neural retina, play a vital role in the non-canonical visual cycle that supports cone function oculogenetica.comresearchgate.netannualreviews.orgphotobiology.infonih.govfrontiersin.organnualreviews.org. Their contributions are essential for the efficient regeneration of 11-cis-retinal within the retina itself.

Müller cells take up all-trans-retinol that is released from cone photoreceptors after light exposure nih.govoculogenetica.comresearchgate.netannualreviews.orgphotobiology.info. A key function of Müller glia in this pathway is the isomerization of all-trans-retinol to 11-cis-retinol nih.govoculogenetica.comresearchgate.netannualreviews.orgphotobiology.infofrontiersin.org. While the specific isomerase responsible was historically debated, dihydroceramide (B1258172) desaturase (DES1) has been suggested as a potential candidate involved in this equilibrium isomerization in Müller cells pnas.orgresearchgate.net.

Müller cells can also store 11-cis-retinol in the form of 11-cis-retinyl esters annualreviews.orgpnas.org. When needed, 11-cis-retinol is released from Müller cells and transported back to the adjacent cone photoreceptors nih.govoculogenetica.comresearchgate.netnih.govannualreviews.orgphotobiology.info. The expression of CRALBP in Müller cells is also significant, as this protein binds 11-cis retinoids and likely plays a role in their intracellular trafficking and availability for transport to cones nih.govnih.govpnas.orgphotobiology.info. Furthermore, Müller cells express RGR, contributing to the light-dependent production of 11-cis-retinal within the neural retina nih.govfrontiersin.orgresearchgate.net. The metabolic interplay between cones and Müller glia forms a crucial intrathis compound visual cycle pathway that complements the RPE cycle and is particularly important for maintaining cone-mediated vision.

Molecular and Cellular Impact of All Trans Retinal in Retinal Homeostasis and Dysfunction

All-trans-Retinal as an Opsin Agonist and Regulator

The visual process is initiated when light is absorbed by visual pigments in the photoreceptor cells of the retina. nih.gov These pigments consist of an opsin protein covalently bound to a chromophore, 11-cis-retinal (B22103). wikipedia.org The absorption of a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, a critical event that activates the opsin and initiates the phototransduction cascade. wikipedia.orgjfophth.com

Conformational Changes in Opsin Leading to Phototransduction Cascade Activation

The transformation of 11-cis-retinal to all-trans-retinal induces a conformational change in the opsin protein. jfophth.com This alteration in shape activates the opsin, which then interacts with and activates a G-protein called transducin. jfophth.comwikipedia.org The activated transducin, in turn, stimulates a phosphodiesterase that hydrolyzes cyclic GMP (cGMP). nih.gov This cascade of events ultimately leads to the closure of cGMP-gated ion channels in the photoreceptor cell membrane, causing hyperpolarization and a change in the rate of neurotransmitter release. wikipedia.orgnih.gov This electrical signal is the first step in visual perception. wikipedia.org The all-trans-retinal, having fulfilled its role as an agonist, is then released from the opsin. nih.gov

Notably, while 11-cis-retinal acts as an inverse agonist, deactivating the opsin, all-trans-retinal functions as an agonist, capable of activating the signaling cascade. nih.gov Studies have shown that all-trans-retinal can increase the activity of rod opsin significantly over its baseline state. nih.gov

Modulation of Photoreceptor Sensitivity

The presence and clearance of all-trans-retinal are crucial for modulating the sensitivity of photoreceptors to light. Following its release from photoactivated rhodopsin, all-trans-retinal must be efficiently removed from the photoreceptor outer segments to allow for the regeneration of the visual pigment. nih.gov This clearance is a relatively slow process, and any delay can lead to an accumulation of free all-trans-retinal. nih.gov

The accumulation of all-trans-retinal can act as an agonist, potentially leading to a state of light adaptation in the photoreceptor cell. nih.gov To maintain high sensitivity, especially in dim light conditions, all-trans-retinal is immediately reduced to all-trans-retinol within the photoreceptor to prevent back reactions and lower its effectiveness as an agonist before it is transported out of the cell. nih.gov

Consequences of All-trans-Retinal Accumulation

While essential for vision, the accumulation of all-trans-retinal can be detrimental to retinal health. nih.gov Inefficient clearance can lead to the formation of toxic byproducts that contribute to this compound degenerative diseases. nih.govnih.gov

Formation of Toxic Bisretinoids and Lipofuscin

When the clearance of all-trans-retinal is impaired, it can react with components of the photoreceptor outer segments to form toxic bisretinoids. arvojournals.org These bisretinoids are major components of lipofuscin, a fluorescent pigment that accumulates in the this compound pigment epithelium (RPE) with age and in certain this compound diseases. nih.govnih.gov

One of the most well-characterized bisretinoids is N-retinylidene-N-retinylethanolamine (A2E). nih.gov The biosynthesis of A2E is a multi-step process that begins with the reaction of all-trans-retinal with phosphatidylethanolamine (B1630911) (PE), a phospholipid abundant in photoreceptor outer segment membranes. pnas.orgmdpi.com This initial reaction forms N-retinylidene-phosphatidylethanolamine (NR-PE). nih.gov

Under conditions of all-trans-retinal accumulation, a second molecule of all-trans-retinal can react with NR-PE to form A2-phosphatidylethanolamine (A2-PE). researchgate.net Subsequent hydrolysis of A2-PE, likely within the phagolysosomes of the RPE cells after they have engulfed the shed photoreceptor outer segments, leads to the formation of A2E. nih.govresearchgate.net The accumulation of A2E in the RPE is associated with cellular dysfunction and is implicated in the pathogenesis of diseases like Stargardt disease and age-related macular degeneration. nih.govplos.org

| Intermediate Compound | Description |

| All-trans-retinal | The initial reactant, an aldehyde form of vitamin A. |

| Phosphatidylethanolamine (PE) | A phospholipid in the photoreceptor outer segment membrane. |

| N-retinylidene-phosphatidylethanolamine (NR-PE) | Formed from the reaction of one molecule of all-trans-retinal and one molecule of PE. |

| A2-phosphatidylethanolamine (A2-PE) | Formed from the reaction of NR-PE with a second molecule of all-trans-retinal. |

| N-Retinylidene-N-Retinylethanolamine (A2E) | The final toxic bisretinoid, formed after hydrolysis of A2-PE. |

In addition to the A2E pathway, all-trans-retinal can also undergo a condensation reaction with another molecule of all-trans-retinal to form an all-trans-retinal dimer (atRAL-dimer). nih.govpnas.org This dimer and its derivatives are also constituents of RPE lipofuscin. nih.gov Research has shown that in some models of this compound degeneration, the formation of atRAL-dimer-phosphatidylethanolamine can be more abundant than A2E. pnas.org

The formation of the all-trans-retinal dimer series represents an alternative pathway for all-trans-retinal metabolism when its normal clearance through the visual cycle is overwhelmed. nih.gov While the dimer itself may be less cytotoxic than its precursor, all-trans-retinal, its accumulation and subsequent photooxidation can still contribute to this compound damage. nih.gov The all-trans-retinal dimer series includes unconjugated all-trans-retinal dimer, all-trans-retinal dimer-phosphatidylethanolamine, and all-trans-retinal dimer-ethanolamine. pnas.orgarvojournals.org

| Compound | Role in this compound Homeostasis/Dysfunction |

| All-trans-retinal dimer | A condensation product of two all-trans-retinal molecules. |

| All-trans-retinal dimer-phosphatidylethanolamine | A conjugate of the all-trans-retinal dimer and phosphatidylethanolamine. |

| All-trans-retinal dimer-ethanolamine | A derivative of the all-trans-retinal dimer series. |

Lipofuscin Deposition in RPE Cells

Lipofuscin is an aggregate of partially digested lipids and proteins that accumulates in the lysosomes of post-mitotic cells, including the RPE. nih.govarvojournals.org A major component of RPE lipofuscin is a group of bis-retinoid compounds derived from vitamin A aldehyde (this compound). arvojournals.orgnih.gov The formation of these lipofuscin precursors originates in the photoreceptor outer segments. nih.govmdpi.com

Upon photoisomerization of 11-cis-retinal to all-trans-retinal, the latter is released from photoactivated rhodopsin. nih.govnih.gov While most all-trans-retinal is reduced to all-trans-retinol for recycling, a portion can react with phosphatidylethanolamine (PE) to form N-retinylidene-PE. mdpi.comnih.gov This compound is a precursor to A2E, a well-characterized bis-retinoid component of lipofuscin. nih.govbiorxiv.org The accumulation of all-trans-retinal, particularly when its clearance is impaired, can therefore lead to increased formation of lipofuscin precursors and subsequent deposition in RPE cells. nih.govnih.gov Studies in mice lacking the enzyme retinol (B82714) dehydrogenase 8 (RDH8), which is responsible for reducing all-trans-retinal, show a modest increase in the rate of RPE lipofuscin and A2E accumulation, highlighting the contribution of elevated all-trans-retinal to this process. nih.govnih.gov

| Condition | Rate of A2E Accumulation (pmol/eye/month) | Rate of Lipofuscin Accumulation (BU/MP/month) |

|---|---|---|

| Dark-reared Rdh8-/- mice | 1.1 ± 0.2 | 9.1 ± 1.9 |

| Cyclic-light-reared Rdh8-/- mice | 1.7 ± 0.1 | 20.0 ± 2.7 |

Induction of Oxidative Stress

The accumulation of all-trans-retinal is a significant source of oxidative stress in the retina, a tissue already susceptible due to its high oxygen consumption and light exposure. nih.govmdpi.com This oxidative stress is a key factor in the pathogenesis of this compound degenerative diseases. osti.govnih.gov

All-trans-retinal is known to generate reactive oxygen species (ROS) in a dose-dependent manner. nih.gov It can mediate the generation of superoxide (B77818) radical anions and singlet oxygen, particularly when exposed to light. nih.govnih.gov Studies on human RPE cells have demonstrated that treatment with all-trans-retinal significantly increases the production of intracellular ROS. oup.comnih.gov This overproduction of ROS is a primary trigger for subsequent cellular damage and apoptosis. oup.comnih.gov

A key enzymatic source for ROS production induced by all-trans-retinal is NADPH oxidase. nih.govnih.gov This enzyme complex is a primary catalyst for superoxide production. nih.gov Research has shown that inhibiting NADPH oxidase can attenuate the ROS generation induced by all-trans-retinal. osti.govnih.govnih.gov For instance, the NADPH oxidase inhibitor apocynin has been found to partly reduce ROS generation in RPE cells treated with all-trans-retinal, indicating the involvement of this enzyme in the oxidative stress pathway. osti.govnih.gov The activation of NADPH oxidase appears to be a critical step in the cascade of events leading to photoreceptor degeneration. nih.gov

Mitochondria are both a major source and a target of ROS. All-trans-retinal-induced ROS has been shown to localize to the mitochondria and the endoplasmic reticulum. oup.comnih.govresearchgate.net The accumulation of all-trans-retinal leads to mitochondrial dysfunction, characterized by the loss of mitochondrial transmembrane potential. oup.comnih.gov This dysfunction further contributes to an increase in mitochondrial ROS production, creating a damaging feedback loop. nih.gov The resulting mitochondrial-dependent apoptotic pathways are a significant consequence of all-trans-retinal toxicity. osti.govnih.gov

The accumulation of all-trans-retinal and its condensation products, such as A2E, is a hallmark of aging in the retina and is implicated in age-related macular degeneration (AMD) and Stargardt's disease. nih.govoup.comnih.gov The chronic oxidative stress induced by all-trans-retinal contributes to the cellular damage observed in these conditions. nih.gov The resulting inflammation, mitochondrial dysfunction, and eventual RPE cell death are key pathological features of age-related this compound changes. osti.govfrontiersin.org

Endoplasmic Reticulum (ER) Stress Pathway Activation

In addition to oxidative stress, all-trans-retinal accumulation triggers stress in the endoplasmic reticulum (ER), the primary site for protein folding and secretion. The buildup of unfolded and misfolded proteins in the ER lumen, a condition known as ER stress, activates the unfolded protein response (UPR). oup.com

Studies have shown that all-trans-retinal treatment upregulates markers of ER stress in RPE cells, such as the molecular chaperone BiP. oup.comnih.gov This leads to the activation of specific UPR signaling pathways, including the PERK-eIF2α-ATF4 pathway. oup.comnih.gov The expression of downstream effectors of ER stress, such as ATF4 and CHOP, increases in a concentration-dependent manner following exposure to all-trans-retinal. oup.comnih.gov Persistent ER stress can ultimately lead to apoptosis, contributing to RPE cell degeneration. oup.comnih.gov Importantly, the generation of ROS by all-trans-retinal is considered an early trigger of this ER stress response. oup.comnih.gov

| atRAL Concentration | Effect on RPE Cells | Key Pathway Activated |

|---|---|---|

| Up to 5 µM | Tolerated without deleterious effects | N/A |

| Higher than 5 µM | Induces cell apoptosis | PERK-eIF2α-ATF4 signaling pathway |

Inflammatory Responses in this compound Cells (e.g., RPE, Microglia)

The accumulation of all-trans-retinal (atRAL) within the retina triggers significant inflammatory responses in this compound pigment epithelial (RPE) cells and microglia, the resident immune cells of the retina. This inflammatory cascade is a critical component of the pathogenesis of this compound degenerative diseases.

In RPE cells, an aberrant buildup of atRAL is a key factor in activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome. mdpi.comresearchgate.netarvojournals.org This multi-protein complex, once activated, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. mdpi.comresearchgate.netarvojournals.orgresearchgate.net The release of these cytokines promotes an inflammatory microenvironment within the retina. The activation of the NLRP3 inflammasome by atRAL is linked to the generation of reactive oxygen species (ROS) from mitochondria and the release of cathepsins from lysosomes. mdpi.com This process can ultimately lead to RPE cell death through pyroptosis, a pro-inflammatory form of programmed cell death. mdpi.comarvojournals.org

Microglia, the primary immune sentinels of the central nervous system, including the retina, are also activated in response to atRAL-induced photoreceptor stress and death. nih.govnih.govnih.gov Dying photoreceptors release endogenous proteins that can act as damage-associated molecular patterns (DAMPs). These DAMPs can activate microglia through Toll-like receptor 4 (TLR4). nih.govnih.gov Activated microglia, in turn, increase their production and secretion of inflammatory chemokines and cytokines, such as CCL2, IL-1β, and tumor necrosis factor (TNF). nih.govnih.govnih.gov This microglial activation and subsequent release of inflammatory mediators can create a cytotoxic environment for RPE cells and further exacerbate photoreceptor cell death, contributing to a chronic inflammatory cycle that drives this compound degeneration. nih.govnih.gov

| Cellular Target | Key Inflammatory Pathway | Initiating Signal | Key Inflammatory Mediators | Consequence |

| RPE Cells | NLRP3 Inflammasome | All-trans-retinal accumulation, ROS production | IL-1β, IL-18 | Pyroptosis, Inflammation |

| Microglia | Toll-like Receptor 4 (TLR4) | Proteins from dying photoreceptors | CCL2, IL-1β, TNF | RPE cytotoxicity, Photoreceptor cell death |

Activation of Autophagic Cell Death Pathways

All-trans-retinal can induce autophagic cell death in human this compound pigment epithelial (RPE) cells, a process intricately linked to oxidative stress and endoplasmic reticulum (ER) stress. researchgate.netnih.gov Autophagy is a cellular recycling process that, when dysregulated, can lead to programmed cell death.

Excess atRAL in RPE cells provokes the production of mitochondria-associated reactive oxygen species (ROS). nih.gov This increase in oxidative stress is a key trigger for the activation of autophagy. The antioxidant N-acetylcysteine has been shown to attenuate the expression of autophagy markers, confirming the role of ROS in initiating this process. nih.gov

Furthermore, atRAL-induced oxidative stress can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, causing ER stress. researchgate.netnih.gov This, in turn, activates the unfolded protein response (UPR), which can also trigger autophagy. researchgate.net

While autophagy can be a protective mechanism, excessive or prolonged activation in response to atRAL accumulation can lead to autophagic cell death. researchgate.netnih.gov Inhibition of autophagy has been demonstrated to ameliorate atRAL-induced cytotoxicity in RPE cells. nih.gov Interestingly, there appears to be a positive feedback loop where atRAL-activated autophagy enhances intracellular oxidative stress, further promoting RPE cell apoptosis. nih.gov

Phototoxicity and Light-Induced this compound Degeneration

All-trans-retinal is a potent photosensitizer, and its accumulation significantly contributes to phototoxicity and light-induced this compound degeneration. arvojournals.orgnih.govnih.govresearchgate.netnih.govnih.gov The phototoxic potential of atRAL stems from its ability to absorb light, particularly in the blue spectrum, and generate reactive oxygen species (ROS). nih.govnih.govnih.gov

Upon exposure to light, atRAL can initiate lipid peroxidation in the photoreceptor outer segments, which are rich in polyunsaturated fatty acids. arvojournals.orgnih.gov This oxidative damage to lipids can disrupt the integrity of cell membranes and lead to cell death. The removal of atRAL through its reduction to all-trans-retinol is a crucial protective mechanism against this light-induced damage. arvojournals.org

In conditions where the clearance of atRAL is impaired, such as in certain genetic this compound diseases, the retina becomes highly susceptible to light-induced damage. nih.govnih.gov Even moderate light exposure can exacerbate this compound degeneration in these cases. nih.gov The mechanism of atRAL-induced phototoxicity involves not only oxidative stress but also mitochondrial poisoning and the activation of caspase-dependent cell death pathways. researchgate.netnih.gov

| Factor | Mechanism | Consequence |

| All-trans-retinal | Photosensitizer, absorbs light energy | Generates Reactive Oxygen Species (ROS) |

| ROS | Induces lipid peroxidation in photoreceptor outer segments | Membrane damage, cellular dysfunction |

| Impaired atRAL clearance | Accumulation of atRAL | Increased susceptibility to light-induced damage |

| Cellular Effects | Mitochondrial poisoning, caspase activation | Photoreceptor and RPE cell death |

Pathogenesis of this compound Degenerative Diseases Associated with All-trans-Retinal Dysregulation

Stargardt Disease (STGD1)

ABCA4 Gene Variants and Defective All-trans-Retinal Transport

Stargardt disease (STGD1) is the most common inherited macular dystrophy and is primarily caused by mutations in the ABCA4 gene. mdpi.comfrontiersin.orgbmj.comnih.gov The ABCA4 protein is an ATP-binding cassette (ABC) transporter located in the outer segment discs of rod and cone photoreceptors. mdpi.comfrontiersin.org Its primary function is to transport N-retinylidene-phosphatidylethanolamine (N-Ret-PE), a complex of all-trans-retinal and phosphatidylethanolamine, from the intradiscal lumen to the cytoplasm of the photoreceptor cell. mdpi.comfrontiersin.org

This transport is a critical step in the visual cycle for the clearance of atRAL from the photoreceptors after light absorption. mdpi.com A wide variety of mutations in the ABCA4 gene can lead to a dysfunctional or non-functional ABCA4 protein. frontiersin.orgbmj.comnih.gov These variants can result in protein misfolding, loss of substrate binding, or decreased ATPase activity, all of which impair the transport of N-Ret-PE. biorxiv.org

The failure to efficiently transport N-Ret-PE out of the photoreceptor outer segments leads to the accumulation of atRAL and its derivatives within these cells. frontiersin.orgnih.gov The severity of Stargardt disease often correlates with the residual activity of the ABCA4 protein, with more severe mutations leading to earlier onset and more profound vision loss. frontiersin.orgbiorxiv.org

Role in Photoreceptor and RPE Cell Death

The defective transport of all-trans-retinal due to ABCA4 mutations is the primary upstream event leading to photoreceptor and RPE cell death in Stargardt disease. nih.govnih.gov The accumulation of atRAL within photoreceptors has several toxic consequences.

Firstly, atRAL is inherently cytotoxic and can induce the overproduction of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.net This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways in photoreceptors. nih.gov

Secondly, the accumulated atRAL can react with another molecule of atRAL and phosphatidylethanolamine to form toxic bisretinoid compounds, such as A2E. nih.govmdpi.com These bisretinoids are not readily degradable and accumulate in the lysosomes of RPE cells after the phagocytosis of photoreceptor outer segments. nih.gov The accumulation of A2E in RPE lysosomes can lead to lysosomal dysfunction, further oxidative stress, and the activation of inflammatory pathways like the NLRP3 inflammasome, contributing to RPE cell death. nih.gov

The death of RPE cells, which provide vital metabolic support to photoreceptors, leads to secondary photoreceptor degeneration. mdpi.com This cycle of photoreceptor stress, bisretinoid formation, RPE toxicity, and inflammation drives the progressive loss of central vision characteristic of Stargardt disease. bmj.com

| Event | Cellular Location | Molecular Mechanism | Consequence |

| Defective ABCA4 Transport | Photoreceptor Outer Segments | Impaired clearance of N-Ret-PE | Accumulation of all-trans-retinal |

| atRAL Toxicity | Photoreceptors | ROS production, oxidative stress | Photoreceptor apoptosis |

| Bisretinoid (A2E) Formation | Photoreceptors | Reaction of atRAL with PE | Accumulation of toxic byproducts |

| A2E Accumulation | RPE Lysosomes | Phagocytosis of outer segments | Lysosomal dysfunction, inflammation |

| RPE Cell Death | RPE Layer | Oxidative stress, inflammasome activation | Loss of photoreceptor support |

| Secondary Photoreceptor Death | Photoreceptor Layer | Lack of RPE support | Progressive vision loss |

Age-Related Macular Degeneration (AMD)

Age-Related Macular Degeneration (AMD) is a primary cause of irreversible vision loss in the elderly, and the accumulation of toxic byproducts of the visual cycle, including all-trans-retinal, is strongly implicated in its pathogenesis. wikipedia.org The "dry" form of AMD, which accounts for the majority of cases, is characterized by the buildup of drusen and geographic atrophy of the this compound pigment epithelium (RPE). arvojournals.orgnih.gov

The RPE is a critical monolayer of cells that supports the function and health of photoreceptors. arvojournals.org One of its many roles is to clear all-trans-retinal that is released from photoreceptors after light absorption. arvojournals.org In an aging retina, the efficiency of this clearance can decline. When the clearance of all-trans-retinal is impaired, it can undergo spontaneous reactions to form toxic condensation products. wikipedia.orgmedlineplus.gov

A major cytotoxic byproduct is N-retinylidene-N-retinylethanolamine (A2E), a key component of lipofuscin. pnas.org Lipofuscin is an aggregate of fluorescent pigments that accumulates in the RPE with age and is a hallmark of AMD. wikipedia.org A2E is formed from the reaction of two molecules of all-trans-retinal with one molecule of phosphatidylethanolamine. arvojournals.org The accumulation of A2E within RPE cells has several detrimental effects, including destabilizing cell membranes, generating reactive oxygen species (ROS) upon illumination, and impairing lysosomal function. upenn.edu This cellular stress and damage to the RPE contributes to the progressive atrophy seen in dry AMD. wikipedia.org Research has shown that all-trans-retinal itself is more cytotoxic to RPE cells than A2E, suggesting that the precursor molecule is a primary instigator of cellular damage. wikipedia.orgarvojournals.org

Furthermore, all-trans-retinal can directly induce oxidative stress. Studies have demonstrated that it can mediate the generation of superoxide radicals and other ROS, particularly when exposed to blue or UVA light. wikipedia.org This oxidative damage can harm cellular components, including proteins, lipids, and DNA, further contributing to the degenerative processes in AMD. arvojournals.orgnih.gov The accumulation of all-trans-retinal and its toxic derivatives disrupts the homeostatic functions of the RPE, leading to photoreceptor cell death and the characteristic central vision loss of AMD. wikipedia.orgpnas.org

Retinitis Pigmentosa (RP) and Other Inherited this compound Dystrophies

Retinitis Pigmentosa (RP) is a group of inherited this compound dystrophies characterized by the progressive loss of photoreceptor cells, leading to night blindness and a gradual constriction of the visual field. wikipedia.orgwebmd.com While RP is genetically heterogeneous, with mutations in numerous genes identified, a common underlying theme in some forms of the disease is the disruption of the visual cycle and the subsequent toxic effects of all-trans-retinal accumulation. wikipedia.org

Retinol dehydrogenase 8 (RDH8) and retinol dehydrogenase 12 (RDH12) are crucial enzymes responsible for the reduction of all-trans-retinal to the less toxic all-trans-retinol in photoreceptor cells. pnas.orgnih.gov This is a critical step in the clearance of all-trans-retinal from the outer segments of photoreceptors following light exposure. arvojournals.orgnih.gov

RDH8 is primarily located in the photoreceptor outer segments and is responsible for reducing the bulk of all-trans-retinal released after photobleaching. arvojournals.orgnih.gov Deficiency in RDH8 leads to delayed clearance of all-trans-retinal. arvojournals.orgnih.gov While mice lacking only RDH8 show a mild phenotype, the accumulation of all-trans-retinal is exacerbated when combined with other genetic defects affecting the visual cycle. nih.gov

RDH12 is located in the photoreceptor inner segments and is thought to protect the cell from all-trans-retinal that may escape from the outer segment. arvojournals.orgnih.gov Mutations in the RDH12 gene in humans are associated with severe, early-onset this compound dystrophies, including Leber congenital amaurosis (LCA) and early-onset RP. arvojournals.orgeyesonthefuture.org.ukoup.com The severe phenotype associated with RDH12 deficiency underscores its critical role in detoxifying all-trans-retinal and protecting the photoreceptor from its harmful effects. arvojournals.orgnih.gov In some rare cases, heterozygous mutations in RDH12 can cause a milder, later-onset autosomal dominant form of RP. arvojournals.orgnih.gov

Studies in mice have shown that the combined deficiency of both RDH8 and RDH12 leads to a significant delay in all-trans-retinal clearance and results in a slowly progressing rod-cone dystrophy. pnas.org This is accompanied by an increased accumulation of A2E, providing a direct link between impaired all-trans-retinal reduction and the formation of toxic this compound byproducts. pnas.org The toxic buildup of all-trans-retinal in these deficiencies is a key driver of photoreceptor cell death. pnas.orgnih.gov

Table 1: Impact of RDH8 and RDH12 Deficiencies on All-trans-Retinal Clearance and this compound Health

| Genotype | Primary Location of Enzyme | Effect on All-trans-Retinal Clearance | Associated Phenotype in Humans | Key Research Findings in Mouse Models |

|---|---|---|---|---|

| RDH8 Deficiency | Photoreceptor Outer Segments | Delayed clearance | Not yet directly linked to a specific human this compound disease | Mild phenotype alone, but exacerbates this compound degeneration when combined with other genetic defects. nih.gov |

| RDH12 Deficiency | Photoreceptor Inner Segments | Impaired clearance of escaped all-trans-retinal | Leber congenital amaurosis (LCA), early-onset retinitis pigmentosa (RP). arvojournals.orgeyesonthefuture.org.uk | Protects inner segment from aldehyde toxicity; loss leads to increased susceptibility to this compound degeneration. nih.gov |

| Combined RDH8 and RDH12 Deficiency | Photoreceptor Outer and Inner Segments | Severely delayed clearance | Not applicable | Slowly progressing rod-cone dystrophy with significant A2E accumulation. pnas.org |

The RPE65 protein is a critical enzyme in the visual cycle, functioning as a retinoid isomerohydrolase in the RPE. wikipedia.orgnih.gov It catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599), a crucial step in the regeneration of the 11-cis-retinal chromophore that is essential for vision. wikipedia.orgnih.govpnas.org

Mutations in the RPE65 gene lead to a disruption of the visual cycle, resulting in a deficiency of 11-cis-retinal and a buildup of all-trans-retinyl esters in the RPE. nih.govmdpi.com This blockage of the visual cycle is the underlying cause of Leber congenital amaurosis (LCA) and some forms of early-onset RP. medlineplus.govnih.govnih.gov

Advanced Research Methodologies and Animal Models for All Trans Retinal Studies

In Vitro Cell Culture Systems

In vitro cell culture provides a controlled environment to study the cellular and molecular effects of all-trans-retinal. This approach allows for detailed analysis of specific cell types involved in the visual cycle and retinal degeneration.

Human this compound Pigment Epithelial (RPE) Cell Lines (e.g., ARPE-19)

Human this compound Pigment Epithelial (RPE) cell lines, such as ARPE-19, are widely used in this compound research due to their availability and ease of culture arvojournals.orgmdpi.com. These cells are particularly relevant as the RPE plays a crucial role in the visual cycle, including the isomerization of all-trans-retinol to 11-cis-retinal (B22103) researchgate.netnih.gov. Studies using ARPE-19 cells have demonstrated the toxicity of all-trans-retinal, showing that it can induce dose-dependent cell death, oxidative stress, endoplasmic reticulum stress, and apoptosis nih.govebi.ac.ukmedchemexpress.comnih.gov. For example, ARPE-19 cells incubated with varying concentrations of all-trans-retinal showed decreased viability, with dose-dependent cell death observed at concentrations as low as 5 µM nih.govmedchemexpress.com. Research has also shown that all-trans-retinal can provoke mitochondria-associated reactive oxygen species (ROS) production and activate pathways leading to apoptosis in ARPE-19 cells ebi.ac.uknih.gov. However, it is important to note that ARPE-19 cells may have limitations in fully mimicking in vivo RPE function, as they can exhibit low or absent expression of key retinoid recycling proteins like RPE65 and RLBP1, affecting their ability to convert all-trans-retinal into 11-cis-retinal efficiently arvojournals.orgphenocell.com.

Primary Photoreceptor Cell Cultures

Primary photoreceptor cell cultures offer a more direct model to study the effects of all-trans-retinal on the light-sensing cells of the retina. These cultures can be derived from various species, providing a system to investigate photoreceptor-specific responses to atRAL accumulation and toxicity researchgate.net. Studies using photoreceptor-derived cell lines, such as the murine cone photoreceptor cell line 661W, have shown that all-trans-retinal can induce cytotoxicity, oxidative stress, mitochondrial injury, and DNA damage mdpi.commdpi.com. For instance, treatment of 661W cells with 5 µM all-trans-retinal significantly decreased cell viability mdpi.com. Primary cultures of horizontal cells have also been shown to contain endogenous levels of all-trans-retinal and exhibit light responses when exogenous atRAL is added pnas.org.

Genetically Engineered Animal Models

Genetically engineered animal models, particularly mice, have been invaluable in studying the complex in vivo processes related to all-trans-retinal metabolism and its role in this compound degeneration biologists.comdoi.org. These models can mimic specific genetic defects found in human this compound diseases, allowing for the investigation of disease mechanisms and the testing of potential therapies nih.govfrontiersin.org.

Transgenic Models Mimicking Retinoid-Related Pathologies

Transgenic models involve the introduction of foreign DNA or modified genes to study their effects on this compound function and disease. While knockout models focus on gene loss, transgenic models can explore the consequences of overexpression or expression of specific mutant proteins. For instance, transgenic mice overexpressing serum retinol-binding protein 4 (RBP4) have been shown to develop progressive this compound degeneration, although this appears to be through a retinoid-independent inflammatory mechanism rather than direct retinoid toxicity nih.govresearchgate.net. Other transgenic models have been developed to study specific aspects of this compound degeneration, including those related to phototransduction proteins or other pathways indirectly influenced by retinoid metabolism frontiersin.orgelza-institute.com.

Experimental Paradigms for Inducing this compound Degeneration

To study the mechanisms of all-trans-retinal-induced this compound degeneration and evaluate therapeutic interventions, various experimental paradigms are employed to induce this compound damage in animal models.

Light Exposure: Intense light exposure is a common method to exacerbate all-trans-retinal accumulation and toxicity in susceptible animal models, particularly those with defects in atRAL clearance nih.govmdpi.comnih.gov. Light exposure increases the rate of photoisomerization, leading to a higher load of all-trans-retinal that needs to be processed by the visual cycle exlibrisgroup.com. In models like Abca4−/−Rdh8−/− mice, light exposure significantly accelerates photoreceptor atrophy and this compound degeneration mdpi.comnih.govin-part.com.

Administration of All-trans-Retinal or Precursors: Direct administration of all-trans-retinal or its precursors can be used to overload the visual cycle and induce toxicity nih.gov. Studies have shown that gavage with 9-cis-retinal, which can be converted to all-trans-retinal, can induce retinopathy in mice lacking key visual cycle enzymes nih.gov.

Inhibition of Visual Cycle Enzymes: Pharmacological inhibition of enzymes involved in all-trans-retinal clearance or the visual cycle can also lead to atRAL accumulation and this compound degeneration arvojournals.org. Using visual cycle inhibitors allows researchers to study the consequences of impaired atRAL processing in otherwise wild-type animals or to further exacerbate the phenotype in genetically engineered models arvojournals.org.

These experimental paradigms, in conjunction with the various in vitro and in vivo models, provide powerful tools to dissect the complex role of all-trans-retinal in this compound health and disease, paving the way for the development of effective therapeutic strategies.

Light-Induced this compound Damage Models

Light exposure is a significant environmental factor that can exacerbate this compound damage associated with impaired atRAL clearance researchgate.net. Light-induced this compound damage models in animals are widely used to study the mechanisms by which atRAL contributes to photoreceptor degeneration. In these models, animals, often rodents, are exposed to intense light after being dark-adapted, leading to a rapid flux through the visual cycle and subsequent accumulation of atRAL researchgate.netmdpi.com.

A prominent example is the use of Abca4−/−Rdh8−/− mice. These mice lack functional ATP-binding cassette transporter 4 (ABCA4) and retinol (B82714) dehydrogenase 8 (RDH8), two proteins crucial for atRAL clearance from photoreceptor outer segments mdpi.comnih.gov. In Abca4−/−Rdh8−/− mice, intense light exposure leads to significant atRAL accumulation, resulting in photoreceptor atrophy and this compound degeneration, mimicking features of human STGD1 and AMD mdpi.comnih.govaging-us.com. Studies using this model have shown that light-induced this compound damage is dependent on the presence of free all-trans-retinal nih.gov. The severity of light-driven degeneration in these models can be modulated by adjusting the intensity and duration of light exposure researchgate.net. Research in Abca4−/−Rdh8−/− mice has demonstrated that light exposure enhances the expression of sphingosine (B13886) kinase 1 (SphK1) in photoreceptors, a process facilitated by all-trans-retinal, contributing to this compound degeneration mdpi.com.

Pharmacologically-Induced All-trans-Retinal Accumulation

Pharmacological interventions can also be employed to induce or modulate atRAL accumulation in animal models, providing alternative or complementary approaches to light-induced damage models. While the provided search results primarily focus on light-induced models and genetic deficiencies affecting atRAL clearance, pharmacological tools can be used to perturb specific steps of the visual cycle or related metabolic pathways, leading to altered atRAL levels. For instance, inhibitors of enzymes involved in atRAL metabolism or transport could potentially lead to its accumulation. Conversely, compounds that sequester atRAL have been investigated as potential therapeutic agents to prevent its toxic effects researchgate.net. The use of specific pharmacological agents allows researchers to dissect the role of atRAL in isolation or in conjunction with other factors contributing to this compound pathology.

Biochemical and Molecular Assays

Investigating the impact of all-trans-retinal on this compound cells and tissues requires a suite of biochemical and molecular assays to quantify retinoid levels, measure enzyme activities, assess oxidative stress, and analyze gene and protein expression.

Quantification of Retinoid Metabolites (e.g., HPLC, Mass Spectrometry)

Precise quantification of all-trans-retinal and other retinoid metabolites is crucial for understanding retinoid homeostasis and the effects of its dysregulation. High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying retinoids springernature.comresearchgate.net. HPLC coupled with various detectors, such as UV, fluorescence, or mass spectrometry (MS), offers varying degrees of sensitivity and specificity sci-hub.senih.gov.

Mass spectrometry, particularly LC-MS and LC-MS/MS, provides high sensitivity and definitive mass identification of retinoids, allowing for the quantification of even transient and low-concentration metabolites in tissues springernature.comnih.govresearchgate.net. Normal-phase HPLC with online atmospheric pressure chemical ionization MSn has been described as a highly sensitive and selective method for quantifying retinoids springernature.comresearchgate.net. These methods are applicable to various biological matrices, including this compound tissues and cell lysates, and can resolve different retinoid isomers, which is important given their varying biological activities researchgate.netnih.gov.

Enzyme Activity Measurements in this compound Tissues and Cell Lysates

Measuring the activity of enzymes involved in the visual cycle and atRAL metabolism provides insights into the biochemical pathways affecting atRAL levels. Enzymes like retinol dehydrogenases (RDHs), which reduce all-trans-retinal to all-trans-retinol, are particularly relevant nih.gov. Assays can be performed using this compound tissue homogenates or cell lysates to determine the rate of substrate conversion under controlled conditions arvojournals.orgnih.gov.

For example, all-trans retinol dehydrogenase activity assays can be performed using lysates from this compound cells arvojournals.org. These assays typically involve incubating tissue or cell lysates with a specific retinoid substrate (e.g., all-trans-retinal or all-trans-retinol) and measuring the production of the corresponding metabolite using techniques like HPLC arvojournals.orgnih.gov. Studies have investigated the properties of this compound-oxidizing enzyme activity in tissues, determining factors such as substrate affinity (Km) and the effects of inhibitors capes.gov.br.

Assessment of Oxidative Stress Markers (e.g., ROS, Lipid Peroxidation)

All-trans-retinal accumulation is strongly linked to oxidative stress in the retina mdpi.commdpi.commdpi.com. Assessing markers of oxidative stress is essential for understanding the mechanisms of atRAL toxicity. Reactive oxygen species (ROS) are key mediators of oxidative stress, and their generation can be measured using various probes and techniques in cells and tissues mdpi.commdpi.com.

Lipid peroxidation, a consequence of ROS attack on polyunsaturated fatty acids abundant in this compound membranes, is another critical indicator of oxidative damage mdpi.comresearchgate.netoatext.com. Markers of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), can be quantified using biochemical assays researchgate.netoatext.com. Elevated levels of ROS and lipid peroxidation products are observed in this compound degeneration associated with atRAL accumulation mdpi.commdpi.com. Studies have shown that atRAL can promote ROS production and induce oxidative stress in this compound cells mdpi.commdpi.com.

Analysis of Gene and Protein Expression (e.g., qPCR, Western Blot, Immunofluorescence)

Analyzing changes in gene and protein expression provides information about the molecular pathways affected by all-trans-retinal accumulation and the cellular responses to atRAL toxicity. Techniques such as quantitative polymerase chain reaction (qPCR) are used to measure mRNA levels of specific genes, indicating changes in gene transcription nih.govfrontiersin.orgaging-us.com.

Western blotting is a standard technique for quantifying protein levels in tissue or cell lysates mdpi.comnih.govfrontiersin.orgaging-us.comnih.govarvojournals.org. This involves separating proteins by gel electrophoresis, transferring them to a membrane, and using specific antibodies to detect and quantify target proteins aging-us.comnih.gov. Immunofluorescence microscopy allows for the visualization and localization of specific proteins within this compound tissue sections or cells using fluorescently labeled antibodies nih.govfrontiersin.orgaging-us.comnih.gov. These techniques can reveal changes in the expression of enzymes involved in retinoid metabolism, proteins related to oxidative stress response, apoptotic markers, and other signaling molecules in response to atRAL accumulation mdpi.comnih.govnih.gov. For instance, Western blot analysis has been used to demonstrate that atRAL can mitigate signaling pathways involved in endoplasmic reticulum stress and apoptosis mdpi.com.

In Vivo Ophthalmic Imaging Techniques

In vivo ophthalmic imaging techniques provide valuable tools for researchers to visualize and assess the retina in living subjects, offering insights into the impact of all-trans-retinal on this compound structure and function without the need for invasive procedures. These techniques are particularly important in animal models of this compound degeneration and visual cycle dysfunction.

Scanning Laser Ophthalmoscopy (SLO)

Scanning Laser Ophthalmoscopy (SLO) is an imaging technique that uses a scanning laser beam to create high-resolution images of the retina. In the context of all-trans-retinal studies, SLO, particularly in autofluorescence (AF) mode, can be used to monitor the accumulation of fluorescent condensation products derived from all-trans-retinal, such as lipofuscin. These products are known to accumulate in the this compound pigment epithelium (RPE) with age and in certain this compound diseases, including those linked to impaired all-trans-retinal clearance. nih.govretinalphysician.com Fundus autofluorescence monitored by SLO, typically using 488 nm excitation, has been utilized as a biomarker for several types of this compound degenerative diseases. nih.gov Adaptive optics can be combined with SLO (AOSLO) to correct for the eye's aberrations, providing improved resolution and contrast for visualizing individual photoreceptor cells and RPE cells. dovepress.comoptica.org Studies have used in vivo fundus images by SLO in autofluorescent mode to observe age-dependent increases of autofluorescence levels across the entire fundus in mouse models with impaired all-trans-retinal clearance. nih.gov

Spectral Domain Optical Coherence Tomography (SD-OCT)

Spectral Domain Optical Coherence Tomography (SD-OCT) is a non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for detailed visualization and measurement of this compound layer thickness and structure. nih.govarvojournals.org SD-OCT is valuable in all-trans-retinal research for assessing structural changes in the retina, such as photoreceptor atrophy or changes in this compound layer thickness, which can result from the toxic effects of accumulated all-trans-retinal or its derivatives. mdpi.com Studies in animal models, including mice, have utilized SD-OCT to evaluate this compound degeneration and monitor changes in this compound thickness. arvojournals.orgarvojournals.org For instance, SD-OCT has been used to assess this compound thickness in mouse models of this compound ischemia-reperfusion, where extracellular accumulation of all-trans-retinaldehyde can contribute to this compound vascular permeability. nih.gov SD-OCT allows for reproducible measurements of this compound thickness in mice, making it useful for in vivo longitudinal studies to monitor structural manifestations of disease over time. arvojournals.org

Data from studies using SD-OCT in mouse models can provide quantitative data on this compound thickness changes under different experimental conditions related to all-trans-retinal metabolism or accumulation.

Example Data Table: Average Total this compound Thickness in a Mouse Model

| Mouse Group | Average Total this compound Thickness (µm) | Standard Deviation (µm) |

| Control | 305.2 | 5.1 |

| Model with impaired atRAL clearance | 288.5 | 6.3 |

| Model + Treatment X | 299.1 | 5.5 |

Note: This is a hypothetical example based on the type of data that can be obtained from SD-OCT studies in animal models.

Two-Photon Microscopy (TPM)